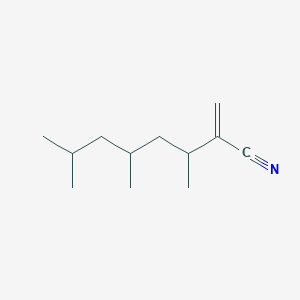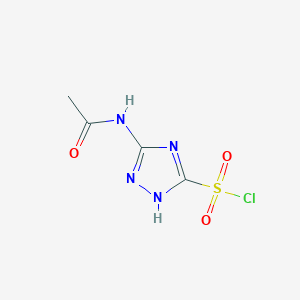
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an acetylamino group at the 5-position and a chlorosulfonyl group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by chlorosulfonation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization and chlorosulfonation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include sulfonamides, sulfonates, and other derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
科学研究应用
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The acetylamino and chlorosulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring itself can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
5-Acetylamino-3-nitro-1,2,4-triazole: Similar in structure but with a nitro group instead of a chlorosulfonyl group.
5-Nitro-1,2,4-triazole-3-one: Another triazole derivative with different functional groups.
Uniqueness
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C4H5ClN4O3S |
|---|---|
分子量 |
224.63 g/mol |
IUPAC 名称 |
3-acetamido-1H-1,2,4-triazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10) |
InChI 键 |
LSEYDRKLFXNPIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NNC(=N1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


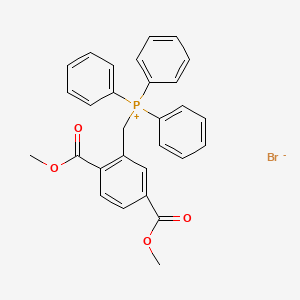
![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)

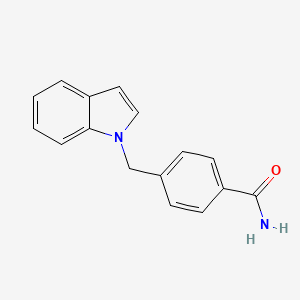
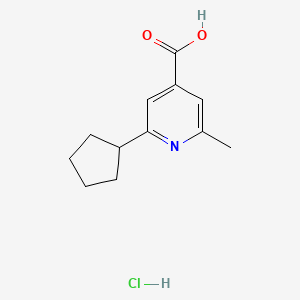




![4-[(7-Methyl-3-indolyl)-methyl]-piperidine](/img/structure/B8420181.png)

